3,7,8,4'-Tetrahydroxyflavone
Overview
Description
3,7,8,4’-Tetrahydroxyflavone is a naturally occurring flavonoid found in various pigmented fruits and vegetables. It is known for its potent antioxidant and anti-inflammatory properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mechanism of Action
Target of Action
3,7,8,4’-Tetrahydroxyflavone, also known as Fisetin, primarily targets the PI3K/Akt/mTOR and MAPK pathways . It also inhibits the activity of multidrug resistance-associated protein (MRP) , an ATPase that transports drugs and other xenobiotics across cell membranes .
Mode of Action
Fisetin interacts with its targets by inhibiting their activity. It dose- and time-dependently induces differentiation and inhibits interleukin-22-induced proliferation . It also significantly inhibits the activation of p38 and JNK, but has an enhanced effect on ERK1/2 (MAPK) .
Biochemical Pathways
Fisetin affects the PI3K/Akt/mTOR and MAPK pathways . By inhibiting these pathways, it can prevent oxidative stress, inflammatory response, and cytotoxicity .
Result of Action
The molecular and cellular effects of Fisetin’s action include proapoptotic and antioxidant effects . It diminishes oxidative stress, ROS production, neurotoxicity, neuro-inflammation, and neurological disorders . It also maintains the redox profiles, mitochondrial functions, and inhibits NO production .
Biochemical Analysis
Biochemical Properties
3,7,8,4’-Tetrahydroxyflavone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of multidrug resistance-associated protein (MRP), an ATPase that transports drugs and other xenobiotics across cell membranes . Additionally, 3,7,8,4’-Tetrahydroxyflavone is a potent inhibitor of xanthine oxidase (XOD), an enzyme involved in the production of reactive oxygen species . These interactions highlight the compound’s potential in modulating biochemical pathways and reducing oxidative stress.
Cellular Effects
3,7,8,4’-Tetrahydroxyflavone exerts various effects on different types of cells and cellular processes. It has demonstrated proapoptotic and antioxidant effects in several malignancies . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation . These effects suggest that 3,7,8,4’-Tetrahydroxyflavone may have therapeutic potential in treating diseases characterized by abnormal cell growth and survival.
Molecular Mechanism
The molecular mechanism of 3,7,8,4’-Tetrahydroxyflavone involves its interaction with various biomolecules. It binds to the acetylated lysine binding pocket of BRD4-BD1 and BRD4-BD2, inhibiting their activity . This interaction leads to the downregulation of genes involved in cell proliferation and survival. Additionally, 3,7,8,4’-Tetrahydroxyflavone inhibits xanthine oxidase, reducing the production of reactive oxygen species and mitigating oxidative stress . These molecular interactions underscore the compound’s potential in modulating key biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7,8,4’-Tetrahydroxyflavone have been observed to change over time. The compound has demonstrated stability under various conditions, maintaining its antioxidant and proapoptotic effects over extended periods Studies have shown that 3,7,8,4’-Tetrahydroxyflavone can protect cells from oxidative stress and apoptosis induced by γ-irradiation .
Dosage Effects in Animal Models
The effects of 3,7,8,4’-Tetrahydroxyflavone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including potential liver toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3,7,8,4’-Tetrahydroxyflavone is involved in various metabolic pathways, including the inhibition of xanthine oxidase and modulation of the PI3K/Akt signaling pathway . The compound interacts with enzymes and cofactors that regulate oxidative stress and inflammation. By modulating these pathways, 3,7,8,4’-Tetrahydroxyflavone can influence metabolic flux and metabolite levels, contributing to its therapeutic potential.
Transport and Distribution
Within cells and tissues, 3,7,8,4’-Tetrahydroxyflavone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific proteins, such as BRD4 . These interactions facilitate its distribution to target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3,7,8,4’-Tetrahydroxyflavone plays a crucial role in its activity and function. The compound is known to localize in the nucleus, where it interacts with BRD4 and other nuclear proteins . This localization is essential for its ability to modulate gene expression and inhibit cell proliferation. Additionally, 3,7,8,4’-Tetrahydroxyflavone may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,4’-Tetrahydroxyflavone typically involves the use of chalcone intermediates. One common method is the Claisen-Schmidt condensation reaction between appropriate acetophenone and benzaldehyde derivatives, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of base catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of 3,7,8,4’-Tetrahydroxyflavone may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from simple precursors. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3,7,8,4’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the flavone structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavone structure .
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound has shown significant antioxidant and anti-inflammatory effects, making it a valuable tool in studying oxidative stress and inflammation.
Medicine: It has demonstrated potential therapeutic effects in cancer, neurodegenerative diseases, and cardiovascular diseases. .
Comparison with Similar Compounds
3,7,8,4’-Tetrahydroxyflavone can be compared with other similar flavonoids, such as quercetin, kaempferol, and myricetin:
Quercetin: Like 3,7,8,4’-Tetrahydroxyflavone, quercetin has strong antioxidant and anti-inflammatory properties. quercetin has a broader range of biological activities and is more widely studied.
Kaempferol: Kaempferol also exhibits antioxidant and anti-inflammatory effects but differs in its hydroxylation pattern, which can influence its biological activity.
Properties
IUPAC Name |
3,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,16-17,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPLJZTPMOXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192219 | |
Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-28-3 | |
Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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